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Compound of Interest

Compound Name: 2-(Trifluoromethyl)chroman-4-ol
CAS No.: 1160217-16-2; 890095-07-5
Cat. No.: B2460742
Get Quote
. J

Part 1: Executive Summary & Chemical Identity

2-Trifluoromethyl-4-chromanol (Systematic Name: 3,4-dihydro-2-(trifluoromethyl)-2H-1-
benzopyran-4-ol) is a specialized fluorinated intermediate. It features a chroman
(dihydrobenzopyran) core substituted with a trifluoromethyl group at the C2 position and a
hydroxyl group at the C4 position. The presence of the electron-withdrawing trifluoromethyl (

) group significantly alters the electronic and lipophilic properties of the molecule compared to
the parent 4-chromanol, enhancing its metabolic stability and binding affinity in medicinal
chemistry applications.

Chemical Identification
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Property Data

3,4-dihydro-2-(trifluoromethyl)-2H-1-

Systematic Name
benzopyran-4-ol

Common Name 2-Trifluoromethyl-4-chromanol

Molecular Formula

Molecular Weight 218.17 g/mol

Research Intermediate (Note: Often referenced

via its ketone precursor, 2-trifluoromethyl-4-
CAS Number chromanone, or the hemiketal form 2-hydroxy-2-

(trifluoromethyl)chroman-4-one [CAS: 78605-60-

4))

Contains two stereocenters (C2 and C4).[1][2]
Chirality Exists as cis and trans diastereomers, each with
enantiomeric pairs ((2R,4R), (2S,4S), etc.).

Physical State White to off-white solid (crystalline)

B Soluble in organic solvents (DCM, MeOH,
Solubility )
EtOAC); poorly soluble in water.

Note on CAS Registry: As a specialized research intermediate, the specific CAS for the alcohol
form is less commonly indexed in public commercial databases than its ketone precursors.
Researchers should verify the specific stereoisomer (e.g., cis vs. trans) required for their

application.

Part 2: Safety Data & Handling (GHS Classification)

Due to the structural similarity to other fluorinated chromanones and phenols, the safety profile
is derived from the GHS (Globally Harmonized System) standards for this chemical class. It
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acts as a skin, eye, and respiratory irritant.[3]

Hazard Identification (GHS-US/EU)

Hazard Class Category Hazard Statement

H315: Causes skin irritation.[2]
[3]

Skin Corrosion/Irritation Category 2

. L H319: Causes serious eye
Serious Eye Damage/Irritation Category 2A o
irritation.

) H335: May cause respiratory
STOT - Single Exposure Category 3 o
irritation.

Precautionary Protocols

e P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

o P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile rubber
gloves recommended).

e P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do.[4] Continue rinsing.[4]

o Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
oxidation or hydrolysis.

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of 2-trifluoromethyl-4-chromanol typically proceeds via the reduction of the
corresponding ketone, 2-trifluoromethyl-4-chromanone. The introduction of the

group is often achieved via cyclization of 2'-hydroxyacetophenones or phenols with
trifluoroacetic anhydride or similar fluorinated building blocks.

Core Synthetic Workflow

e Precursor Formation: Cyclization of o-hydroxy-trifluoroacetophenone derivatives or reaction
of phenol with trifluoroacetoacetate.
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» Ketone Intermediate: Isolation of 2-trifluoromethyl-4-chromanone.

e Reduction: Stereoselective or non-stereoselective reduction of the ketone to the alcohol.

Detailed Protocol: Reduction of 2-Trifluoromethyl-4-
Chromanone

Reagents: Sodium Borohydride (

), Methanol (

), Dichloromethane (

).

o Dissolution: Dissolve 1.0 equivalent of 2-trifluoromethyl-4-chromanone in anhydrous
Methanol (0.5 M concentration).

e Cooling: Cool the solution to 0°C using an ice bath to control the exothermic nature of the
hydride addition.

e Reduction: Add Sodium Borohydride (

, 1.2 equivalents) portion-wise over 15 minutes.

o Mechanism:[5] The hydride ion attacks the carbonyl carbon at C4. The bulky

group at C2 will influence the stereochemical outcome (often favoring the trans isomer due
to steric hindrance, though cis can form).

e Quenching: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC.
Quench with saturated aqueous

» Extraction: Evaporate methanol, dilute with water, and extract with DCM (

)

 Purification: Dry organic layer over
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, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAC) to
separate diastereomers if necessary.

Synthesis Diagram (Graphviz)

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of 2-trifluoromethyl-4-chromanol from
acetophenone precursors via the ketone intermediate.

Part 4: Applications in Drug Discovery

The 2-trifluoromethyl-4-chromanol scaffold is a "privileged structure” in medicinal chemistry.
The

group enhances metabolic stability by blocking metabolic oxidation at the C2 position and
increasing lipophilicity (LogP), which improves membrane permeability.

Key Therapeutic Areas

¢ Aldose Reductase Inhibitors (ARIS):
o The chroman ring is the core scaffold for Sorbinil-like compounds. The 2-

analog is investigated for improved potency in treating diabetic complications (neuropathy,
retinopathy).

o Mechanism:[5] The hydroxyl group at C4 (or its derivatives) mimics the transition state of
glucose reduction.

e SIRT2 Inhibitors:

o Substituted 4-chromanols have been identified as selective inhibitors of Sirtuin 2 (SIRT2),
an enzyme implicated in neurodegenerative diseases. The

group occupies hydrophobic pockets in the enzyme active site.
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 Chiral Building Blocks:

o Enantiomerically pure 2-trifluoromethyl-4-chromanol is used to synthesize complex chiral
ligands for asymmetric catalysis or as a core for glutamate receptor modulators.

Structure-Activity Relationship (SAR) Diagram

2-Trifluoromethyl-4-Chromanol
Core Scaffold

C2-Trifluoromethyl Group:
- Increases Lipophilicity
- Blocks Metabolic Oxidation
- Steric Bulk

C4-Hydroxyl Group:

- H-Bond Donor/Acceptor

- Handle for Derivatization
(Esters, Carbamates)

Benzene Ring:
- Pi-Pi Stacking Interactions
- Site for Halogenation (6,7,8)

Click to download full resolution via product page

Caption: Structure-Activity Relationship (SAR) analysis of the 2-trifluoromethyl-4-chromanol
scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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